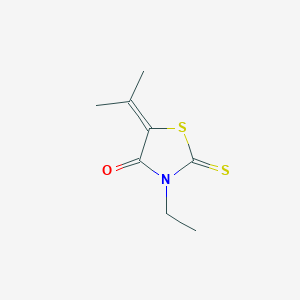

5-Isopropylidene-3-ethyl rhodanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NOS2 |

|---|---|

Molecular Weight |

201.3 g/mol |

IUPAC Name |

3-ethyl-5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C8H11NOS2/c1-4-9-7(10)6(5(2)3)12-8(9)11/h4H2,1-3H3 |

InChI Key |

WVKXBVVKEOSDAE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C(C)C)SC1=S |

Synonyms |

5-isopropylidene-3-ethyl rhodanine |

Origin of Product |

United States |

Synthetic Strategies for 5 Isopropylidene 3 Ethyl Rhodanine and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing 5-substituted rhodanine (B49660) derivatives have been well-established, primarily relying on classical condensation and cyclization reactions. These approaches, while effective, often involve multiple steps and can require harsh reaction conditions.

Knoevenagel Condensation Methodologies and Variations

The Knoevenagel condensation is a cornerstone in the synthesis of 5-ylidene rhodanine derivatives. ekb.egresearchgate.net This reaction involves the condensation of a compound with an active methylene (B1212753) group, in this case, a 3-substituted rhodanine, with a carbonyl compound, such as an aldehyde or ketone. ekb.egnih.gov The active methylene group at the C-5 position of the rhodanine ring readily reacts with carbonyls in the presence of a base to form a new carbon-carbon double bond. ekb.egnih.gov

The reaction is typically catalyzed by various bases, and a range of solvents can be employed to optimize the reaction conditions. ekb.eg For instance, the condensation of rhodanine with aldehydes has been carried out using catalysts like sodium acetate (B1210297) in glacial acetic acid or ethanol (B145695), and piperidine (B6355638) in ethanol under conventional heating. nih.gov The efficiency of the Knoevenagel reaction can be very high, with some instances reporting nearly quantitative conversions under mild conditions. nih.gov

Variations of the Knoevenagel condensation have been developed to improve yields and accommodate a wider range of substrates. These variations often involve the use of different catalysts and reaction media. For example, the use of triethylamine (B128534) in isopropanol (B130326) has been employed for the condensation of rhodanine-3-carboxyalkyl acids with various pyridinecarboxaldehydes. mdpi.com

Table 1: Examples of Knoevenagel Condensation for Rhodanine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 3-α-carboxy ethyl rhodanine | Substituted aromatic aldehydes | Not Specified | 3-α-carboxy ethyl-5-benzylidene rhodanines | researchgate.net |

| Rhodanine-3-carboxyalkyl acids | Pyridinecarboxaldehydes | Triethylamine/Isopropanol | 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acids | mdpi.com |

| 2-thioxo-1,3-thiazolidin-4-ones | Aromatic aldehydes | Sodium acetate/Glacial acetic acid | 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones | nih.gov |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like rhodanine derivatives in a single step from three or more starting materials. nih.govmdpi.com This approach is highly valued for its atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular libraries. mdpi.com

One notable MCR protocol for the synthesis of 5-alkylidene rhodanines involves the reaction of in situ-generated dithiocarbamates with α-chloro-β,γ-alkenoate esters. nih.gov This sequential transformation occurs in a single reaction flask and provides a general route to this class of compounds. nih.gov The process involves the initial formation of a dithiocarbamate (B8719985) from an amine and carbon disulfide, which then undergoes an SN2 reaction, double bond isomerization, and subsequent cyclization to yield the 5-(Z)-alkylidene rhodanine. nih.gov MCRs are not only efficient but also allow for the construction of structurally diverse rhodanine derivatives by varying the starting components. researchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental in forming the rhodanine heterocyclic ring itself. A common method involves the reaction of an amine with carbon disulfide, followed by the addition of chloroacetic acid. nih.gov This sequence first forms a dithiocarbamate, which then undergoes cyclization with chloroacetic acid to yield the rhodanine core. nih.gov For the synthesis of 3-substituted rhodanines, a primary amine is used as the starting material. For example, reacting an appropriate amine with carbon disulfide and subsequently with chloroacetic acid in the presence of a base will lead to the desired N-substituted rhodanine. This core can then be further functionalized at the C-5 position, often via a Knoevenagel condensation.

Advanced and Green Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced methodologies aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of 5-arylidene rhodanine derivatives. nih.goveurekaselect.com For instance, the Knoevenagel condensation between various 2-thioxo-1,3-thiazolidin-4-ones and aromatic aldehydes can be significantly expedited using microwave irradiation. nih.gov

Microwave heating has also been utilized in "one-pot two-step" protocols, combining multiple reaction steps without isolating intermediates. eurekaselect.comresearchgate.net This approach further enhances the efficiency of the synthesis. For example, a microwave-assisted Holmberg reaction followed by a stereocontrolled Knoevenagel condensation has been used to prepare a series of (5Z) 5-arylidene 2-thioxo-1,3-thiazolidin-4-one derivatives. eurekaselect.com The use of microwave irradiation can also facilitate solvent-free reactions, further contributing to the green credentials of the synthesis. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions | Reaction Time | Advantages of Microwave | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Conventional Heating | Hours | Shorter reaction times, higher yields | nih.gov |

| Holmberg reaction followed by Knoevenagel condensation | Microwave Irradiation | Minutes | "One-pot two-step" protocol, good stereocontrol | eurekaselect.comresearchgate.net |

| Knoevenagel condensation | Solvent-free, Microwave | 30 min | Environmentally friendly, high conversion | researchgate.net |

Phosphine-Catalyzed Reaction Systems

Phosphine-catalyzed reactions represent another advanced methodology in organic synthesis. Tertiary phosphines are effective nucleophilic catalysts that can activate various substrates. escholarship.org In the context of rhodanine synthesis, phosphine (B1218219) catalysis can be employed in annulation reactions. Nucleophilic phosphine catalysis typically involves the initial addition of a tertiary phosphine to an electron-deficient multiple bond, generating a reactive zwitterionic intermediate. escholarship.org This intermediate can then react with a variety of electrophiles and nucleophiles to construct complex molecular architectures. escholarship.org While direct examples of phosphine-catalyzed synthesis of 5-isopropylidene-3-ethyl rhodanine are not prominent in the provided context, the principles of phosphine catalysis are applicable to the synthesis of related heterocyclic systems and represent a potential avenue for future synthetic explorations in this area.

One-Pot Reaction Strategies

One-pot, multicomponent reactions represent an efficient and atom-economical approach for the synthesis of rhodanine derivatives. These strategies involve the sequential combination of multiple reactants in a single reaction vessel, avoiding the need for isolation and purification of intermediates. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the general principles can be applied from the synthesis of other substituted rhodanines.

For instance, a three-component, one-flask preparation of 5-(Z)-alkylidene-2-thioxo-1,3-thiazolidin-4-ones has been reported. This method involves the reaction of in situ-generated dithiocarbamates with α-chloro-β,γ-alkenoate esters. nih.gov This highlights the feasibility of constructing the rhodanine core and introducing the 5-alkylidene substituent in a single pot.

Another versatile one-pot approach involves the reaction of a primary amine (like ethylamine), carbon disulfide, and an appropriate chloroacetyl derivative to form the 3-substituted rhodanine ring. semanticscholar.org Subsequent condensation with a ketone, such as acetone (B3395972), in the same pot would yield the desired 5-isopropylidene derivative. The success of such a one-pot strategy often depends on the careful selection of catalysts and reaction conditions to ensure the sequential reactions proceed efficiently.

A reported one-pot, four-component synthesis of rhodanine-oxindole derivatives further underscores the potential of multicomponent strategies in this field. researchgate.net This reaction proceeds at room temperature in a green solvent, polyethylene (B3416737) glycol (PEG), by combining primary amines, carbon disulfide, ethyl chloroacetate, and a cyano-substituted alkenyl oxindole. researchgate.net Adapting such a methodology to simpler ketones like acetone could provide a direct route to 5-isopropylidene rhodanine derivatives.

Solvent-Free and Ionic Liquid-Mediated Syntheses

In a move towards more environmentally friendly chemical processes, solvent-free and ionic liquid-mediated syntheses of rhodanine derivatives have been developed. These methods often lead to higher yields, easier workup procedures, and reduced environmental impact.

A notable example is the Knoevenagel condensation of rhodanine with various carbonyl compounds, including ketones, under solvent-free conditions using a task-specific ionic liquid, 2-hydroxyethylammonium formate. researchgate.net This ionic liquid acts as both the solvent and the catalyst. The reaction proceeds at room temperature, and in the case of ketones, provides good to excellent yields of the corresponding 5-alkylidene rhodanines. researchgate.net Although this study used unsubstituted rhodanine, the principle is directly applicable to 3-ethylrhodanine (B1362658). The reaction with acetone would be expected to yield 5-isopropylidene rhodanine.

The use of other ionic liquids, such as diisopropyl ethyl ammonium (B1175870) acetate (DIPEAc), has also been reported for the Knoevenagel condensation of rhodanines with aldehydes under solvent-free conditions at room temperature. scholarsresearchlibrary.com This further supports the utility of ionic liquids in promoting this key reaction. Deep eutectic solvents (DES), another class of green solvents, have also been employed for the synthesis of 5-arylidenerhodanines, offering a catalyst-free and sustainable approach. nih.gov

The general procedure for such a synthesis involves stirring a mixture of the 3-ethylrhodanine, the ketone (acetone), and the ionic liquid at room temperature or with gentle heating. researchgate.netnih.gov The product can often be isolated by simple filtration after the addition of water. nih.gov

Table 1: Illustrative Data for Solvent-Free Knoevenagel Condensation of Rhodanine with Ketones

| Ketone | Reaction Time (h) | Yield (%) |

| Cyclopentanone | 2 | 85 |

| Cyclohexanone | 2 | 90 |

| Acetophenone | 5 | 70 |

This data is adapted from a study on unsubstituted rhodanine and is illustrative for the reaction with ketones under solvent-free conditions using an ionic liquid catalyst. researchgate.net

Precursor Reactivity and Building Block Utilization in Rhodanine Synthesis

The synthesis of this compound relies on the inherent reactivity of its precursors, primarily 3-ethylrhodanine and acetone. The rhodanine ring system possesses key reactive sites that are exploited in its derivatization.

The methylene group at the 5-position of the rhodanine ring is particularly reactive due to its position between two electron-withdrawing groups (the carbonyl group at C4 and the thiocarbonyl group at C2). This makes the protons on this carbon acidic and easily removed by a base, forming a nucleophilic enolate. wikipedia.org

The primary reaction for introducing the isopropylidene group is the Knoevenagel condensation. wikipedia.orgthermofisher.com In this reaction, the carbonyl group of a ketone, in this case, acetone, acts as the electrophile. The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the 5-methylene group of 3-ethylrhodanine. The resulting nucleophilic attack of the rhodanine enolate on the carbonyl carbon of acetone, followed by dehydration, leads to the formation of the stable exocyclic double bond of this compound. wikipedia.org

The key building blocks for this synthesis are:

3-Ethylrhodanine: This precursor provides the core heterocyclic structure with the desired N-ethyl substituent.

Acetone: This simple ketone serves as the electrophilic partner in the Knoevenagel condensation, providing the isopropylidene moiety at the 5-position.

Catalyst: A weak base is typically required to facilitate the condensation. Examples include amines like piperidine or the basic component of an ionic liquid. researchgate.netwikipedia.org

The choice of solvent and catalyst can significantly influence the reaction rate and yield. thermofisher.com As discussed, ionic liquids and deep eutectic solvents have emerged as effective media for this transformation. scholarsresearchlibrary.comnih.gov

Chemical Reactivity and Derivatization of the 5 Isopropylidene 3 Ethyl Rhodanine Core

Modification at the C-5 Position: Alkylidenation and Arylidenation

The C-5 position of the 3-ethyl-rhodanine precursor is the most common site for modification, typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of the active methylene (B1212753) group at C-5 of the rhodanine (B49660) ring with various aldehydes or ketones. The 5-isopropylidene group in the title compound is itself a result of such a condensation with acetone (B3395972). Further modifications at this position generally involve the Knoevenagel condensation of the 3-ethyl-rhodanine precursor with a diverse range of aldehydes to introduce new alkylidene or arylidene moieties.

The Knoevenagel condensation provides a straightforward and efficient method for introducing a vast array of substituents at the C-5 position. By reacting 3-substituted rhodanines with different aromatic and heteroaromatic aldehydes, a library of 5-arylidene derivatives can be synthesized. The choice of aldehyde directly influences the electronic properties, lipophilicity, and steric profile of the final molecule. For instance, the reaction of rhodanine with various aromatic aldehydes in the presence of a base like morpholine in ethanol (B145695) yields the corresponding 5-arylidene derivatives.

The nature of the substituent on the aromatic ring has a significant impact on the molecular structure and potential activity of the compound. Electron-donating or electron-withdrawing groups on the aryl ring can modulate the electron density of the entire conjugated system. These modifications are crucial for tuning the molecule's properties.

Table 1: Examples of 5-Arylidene Rhodanine Derivatives Synthesized via Knoevenagel Condensation This table is interactive. Click on the headers to sort.

| Starting Rhodanine | Aldehyde | Resulting C-5 Substituent | Reference |

|---|---|---|---|

| 2-Thioxo-4-thiazolidinone | 4-Bromobenzaldehyde | (5Z)-5-(4-Bromobenzylidene) | africaresearchconnects.comnih.gov |

| 2-Thioxo-4-thiazolidinone | 4-Chlorobenzaldehyde | (5Z)-5-(4-Chlorobenzylidene) | africaresearchconnects.comnih.gov |

| N-allylrhodanine | p-Nitrobenzaldehyde | (Z)-5-(4-Nitrobenzylidene) |

A noteworthy aspect of the Knoevenagel condensation involving the rhodanine ring is its high stereoselectivity. The reaction almost exclusively yields the (Z)-isomer. africaresearchconnects.com This stereochemical outcome is attributed to the steric hindrance between the sulfur atom at the 1-position of the rhodanine ring and the substituent of the aldehyde in the transition state, which favors the formation of the thermodynamically more stable (Z)-isomer.

The configuration of the exocyclic double bond can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. For the (Z)-isomer, the vinyl proton of the C-5 substituent appears at a lower field (more deshielded) in the ¹H-NMR spectrum compared to the corresponding proton in the (E)-isomer. This deshielding effect is caused by the anisotropic effect of the carbonyl group at the C-4 position of the rhodanine ring, which is in close proximity to the vinyl proton in the (Z)-configuration. For example, the chemical shift of the vinyl proton for (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is observed at δ 7.93 ppm, confirming the Z-configuration.

Modifications at the N-3 Position: Alkylation and Arylation

The nitrogen atom at the N-3 position of the rhodanine ring is another key site for derivatization. The hydrogen atom on the N-3 nitrogen is acidic and can be readily substituted through alkylation or arylation reactions. In the case of 5-isopropylidene-3-ethyl rhodanine, the N-3 position is already occupied by an ethyl group. However, the synthesis of this compound and its analogues involves the initial N-alkylation of the parent rhodanine ring.

N-alkylation is typically achieved by treating the rhodanine with an alkyl halide in the presence of a base. This allows for the introduction of a wide variety of alkyl and substituted alkyl groups, such as allyl groups or carboxyalkyl chains. researchgate.net For example, rhodanine-3-carboxyalkyl acids are synthesized for further modifications at the C-5 position. researchgate.net More complex substituents, such as glycosyl groups, can also be introduced at the N-3 position to create N-glucosylated rhodanine derivatives. These modifications can significantly alter the solubility and biological profile of the resulting compounds.

Formation of Complex Rhodanine Architectures: Bis-Rhodanine Systems

More complex molecular architectures can be constructed by linking two rhodanine units together, forming bis-rhodanine systems. These compounds can be synthesized through several strategies. One common approach involves a one-pot, three-component reaction using a diamine, carbon disulfide, and a suitable dielectrophile like dialkyl acetylenedicarboxylates. researchgate.netjchps.com This method allows for the formation of two rhodanine rings linked by the backbone of the original diamine.

Another strategy employs the Knoevenagel condensation, where a dialdehyde, such as terephthalaldehyde or pyrazole-3,5-dicarbaldehyde, is reacted with two equivalents of an N-alkylrhodanine. researchgate.net This results in a symmetrical bis-arylidenerhodanine where the two rhodanine moieties are connected by an aromatic or heteroaromatic linker. researchgate.netbingol.edu.tr The nature and length of the linker can be varied to control the distance and relative orientation of the two rhodanine units, which is critical for their interaction with biological targets.

Table 2: Synthetic Approaches to Bis-Rhodanine Derivatives This table is interactive. Click on the headers to sort.

| Method | Key Reactants | Linker Origin | Reference |

|---|---|---|---|

| Three-Component Reaction | Diamine, Carbon Disulfide, Dialkyl Acetylenedicarboxylate | Diamine | researchgate.netjchps.com |

Heterocyclic Fusions and Hybrid Scaffolds Involving the Rhodanine Moiety

The rhodanine ring is not only a versatile scaffold for substitution but also a valuable building block for the synthesis of fused heterocyclic systems. nih.gov The inherent reactivity of the rhodanine core allows it to participate in various cyclization and condensation reactions to form more complex, polycyclic structures.

For example, 3-aminorhodanine, a derivative with a reactive amino group at the N-3 position, can react with π-deficient compounds to yield a variety of fused heterocycles. africaresearchconnects.com These reactions can lead to the formation of systems such as thioxothiazolo[3,4-c]oxadiazines and furo[2,3-b]thiazoles. africaresearchconnects.com Such fused scaffolds significantly expand the chemical space accessible from the rhodanine core, offering rigid structures with distinct three-dimensional shapes. The creation of these hybrid scaffolds is a key strategy in medicinal chemistry to combine the features of different pharmacophores into a single molecule. growingscience.com

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Determination of Rhodanine (B49660) Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. While a crystal structure for 5-isopropylidene-3-ethyl rhodanine has not been specifically reported, extensive crystallographic studies on a variety of 5-substituted-3-alkyl rhodanine derivatives provide a robust framework for predicting its key structural features. mdpi.comsemanticscholar.orgnih.gov

The geometry around the exocyclic double bond at the 5-position is a critical feature. In the vast majority of reported crystal structures of 5-ylidene rhodanine derivatives, the Z-configuration is exclusively observed. nih.gov This preference is attributed to the steric and electronic effects of the substituents. It is highly probable that this compound also adopts the Z-configuration, where the isopropylidene group is oriented away from the sulfur atom at position 1 of the rhodanine ring.

The packing of rhodanine derivatives in the crystal lattice is often dictated by a network of weak intermolecular interactions, including hydrogen bonds and van der Waals forces. In derivatives containing suitable functional groups, such as carboxyl acids, characteristic hydrogen-bonding motifs like homodimers are frequently observed. mdpi.com For this compound, in the absence of strong hydrogen bond donors, crystal packing would likely be governed by weaker C-H···O and C-H···S interactions, as well as dipole-dipole interactions arising from the polar rhodanine core.

Table 1: Representative Crystallographic Data for 5-Substituted Rhodanine Derivatives

| Compound | Crystal System | Space Group | Key Torsion Angles (°) | Reference |

| 6-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | Monoclinic | P2₁/c | C14-C15-C16-C17: -77.8(3) | mdpi.com |

| (5Z)-5-((4,5-dibromo-1H-pyrrol-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one | Monoclinic | P2₁/c | N/A | nih.govresearchgate.net |

| 5-(2'-methoxybenzylidene)-rhodanine-3-acetic acid | N/A | N/A | N/A | semanticscholar.org |

This table presents data for analogous compounds to illustrate typical crystallographic features of 5-substituted rhodanines.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Stereochemistry and Conformation

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial confirmation of the chemical structure, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining its stereochemistry and preferred conformation. nih.govnih.gov

The chemical shifts in the ¹H NMR spectrum of 5-ylidene rhodanine derivatives are characteristic. The vinylic proton of the exocyclic double bond typically appears as a singlet, and its chemical shift can provide a preliminary indication of the E/Z configuration. Due to the deshielding effect of the carbonyl group at position 4, the vinylic proton in the Z-isomer is expected to resonate at a lower field compared to the E-isomer. semanticscholar.org For this compound, the two methyl groups of the isopropylidene moiety would likely be observed as distinct singlets, providing further evidence for the fixed conformation around the exocyclic double bond.

NOE experiments are particularly valuable for establishing through-space proximities between protons, which in turn defines the conformation. For this compound, an NOE enhancement between the protons of the ethyl group at the N3-position and the protons of the isopropylidene group at the C5-position would provide definitive proof of the Z-configuration. Conformational analysis of related systems has shown that the barrier to rotation around the N3-C(ethyl) bond is relatively low, allowing for different orientations of the ethyl group. nih.gov However, the steric hindrance imposed by the isopropylidene group would likely favor a conformation where the ethyl group is directed away from it.

¹³C NMR spectroscopy complements the ¹H NMR data. The chemical shifts of the carbonyl (C4) and thiocarbonyl (C2) carbons are particularly informative, typically resonating in the ranges of 165-175 ppm and 190-200 ppm, respectively. semanticscholar.org The carbons of the exocyclic double bond (C5 and the isopropylidene carbon) would also have characteristic chemical shifts that are sensitive to the electronic environment and substitution pattern.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for 5-Ylidene Rhodanine Derivatives in DMSO-d₆

| Compound | Vinylic Proton (=CHAr) | N-CH₂ | Aromatic Protons | Reference |

| 5-(2'-methoxybenzylidene)-rhodanine-3-acetic acid | 7.99 (s) | 4.74 (t) | 7.11-7.57 (m) | semanticscholar.org |

| 5-(3'-methoxybenzylidene)-rhodanine-3-acetic acid | 7.89 (s) | 4.23 (t) | 7.13-7.50 (m) | semanticscholar.org |

This table presents data for analogous compounds to illustrate typical NMR chemical shifts.

Vibrational Spectroscopy Investigations (e.g., Raman Spectroscopy) for Solid-State Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and intermolecular interactions in the solid state. researchgate.netgre.ac.uk A detailed vibrational analysis of this compound, although not specifically reported, can be inferred from studies on rhodanine and its derivatives. researchgate.netnih.gov

The Raman and IR spectra of rhodanine derivatives are characterized by several key vibrational modes. The C=O stretching vibration (amide I band) is typically observed as a strong band in the region of 1700-1750 cm⁻¹. mdpi.com The position of this band can be influenced by the electronic effects of the substituents and by hydrogen bonding interactions in the solid state. The C=S stretching vibration is generally found in the 1150-1250 cm⁻¹ region. mdpi.com The exocyclic C=C double bond of the isopropylidene group would give rise to a characteristic stretching vibration, expected in the range of 1600-1650 cm⁻¹.

Raman spectroscopy is particularly well-suited for studying the solid-state interactions of rhodanine derivatives due to its sensitivity to non-polar bonds and its ability to probe low-frequency lattice vibrations. Intermolecular interactions, such as C-H···S and C-H···O hydrogen bonds, as well as π-π stacking interactions between the rhodanine rings, can be investigated through shifts in the vibrational frequencies and the appearance of new bands in the low-frequency region of the Raman spectrum.

In a comprehensive study of rhodanine, 3-aminorhodanine, and 3-methylrhodanine, the vibrational spectra were assigned with the aid of Density Functional Theory (DFT) calculations. gre.ac.uk The cis amide I mode of rhodanine was associated with bands around 1713 and 1779 cm⁻¹ in the IR and Raman spectra, respectively. The thioamide II and III modes were also identified and assigned. gre.ac.uk Similar detailed analysis for this compound would provide a deeper understanding of its solid-state structure and the nature of the intermolecular forces that govern its crystal packing.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Rhodanine Derivatives

| Vibrational Mode | Rhodanine | 3-Methylrhodanine | 5-Pyridinylmethylene-rhodanine derivatives | Reference |

| C=O Stretch | ~1713 (IR), ~1779 (Raman) | N/A | 1702-1713 (IR) | mdpi.comgre.ac.uk |

| C=S Stretch | N/A | N/A | 1153-1250 (IR) | mdpi.com |

| Exocyclic C=C Stretch | N/A | N/A | 1600-1612 (IR) | mdpi.com |

| Thioamide II | 1187 (IR), 1176 (Raman) | 1116 (IR), 1107 (Raman) | N/A | gre.ac.uk |

| Thioamide III | 1083 (IR), 1066/1078 (Raman) | 983 (IR), 984 (Raman) | N/A | gre.ac.uk |

This table presents data for rhodanine and its derivatives to illustrate typical vibrational frequencies.

Computational Chemistry and Molecular Modeling Studies of 5 Isopropylidene 3 Ethyl Rhodanine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in understanding the electronic architecture and reactivity of rhodanine (B49660) derivatives. These methods allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting how a molecule will interact with other species. mdpi.comresearchgate.net

Studies have shown that the electronic properties and reactivity of rhodanine derivatives can be significantly influenced by the substituents on the rhodanine ring. mdpi.comresearchgate.net For instance, the introduction of different arylidene groups at the 5-position of the rhodanine core can alter the electron distribution within the molecule, thereby affecting its reactivity. mdpi.com DFT calculations have been employed to investigate the energy gap between the HOMO and LUMO, providing insights into the molecule's stability and its potential to participate in chemical reactions. mdpi.comresearchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

Furthermore, quantum chemical methods have been used to analyze the stability of different tautomeric forms and isomers of rhodanine derivatives. researchgate.net For example, calculations have confirmed that the Z-isomers of certain 5-substituted rhodanines are more stable than their E-isomer counterparts. mdpi.com These theoretical predictions are often corroborated by experimental data, such as X-ray crystallography, underscoring the accuracy and predictive power of DFT in characterizing the fundamental properties of these compounds. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. nih.gov For 5-Isopropylidene-3-ethyl rhodanine and its derivatives, molecular docking has been a key tool in identifying potential therapeutic applications.

Simulations have been performed to dock rhodanine derivatives into the active sites of various enzymes implicated in diseases like cancer. nih.gov For example, studies have investigated the binding of rhodanine derivatives to tyrosine kinases, a family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. nih.gov The results of these docking studies can provide a detailed picture of the binding mode, including the specific interactions between the ligand and the amino acid residues of the protein. nih.gov

Analysis of Binding Site Interactions and Key Residues

The true power of molecular docking lies in its ability to reveal the specific interactions that stabilize the ligand-protein complex. For rhodanine derivatives, these interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes, interactions with sulfur atoms in the rhodanine ring. nih.gov

For instance, in studies involving tyrosine kinases, docking analyses have shown that the oxygen atoms of the rhodanine core and any associated phenoxy groups can form crucial hydrogen bonds with residues in the enzyme's binding pocket. nih.gov The sulfur atoms of the rhodanine moiety have also been identified as participating in key interactions. nih.gov By identifying these key residues and interaction patterns, researchers can gain a deeper understanding of the mechanism of inhibition and can rationally design new derivatives with improved potency and selectivity. This detailed analysis of the binding site provides a structural basis for the observed biological activity of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. researchgate.net

QSAR studies on rhodanine derivatives have been conducted to understand the structural features that contribute to their cytotoxic effects against various cancer cell lines. nih.gov These models use a set of calculated molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that can predict their biological activity. nih.govresearchgate.net

2D-QSAR Methodologies for Structural Feature Correlation

2D-QSAR is a widely used approach that employs descriptors derived from the two-dimensional representation of a molecule. nih.gov In the study of rhodanine derivatives, 2D-QSAR models have been developed to correlate structural features with their anticancer activity. nih.gov

These models have highlighted the importance of specific molecular properties for the observed activity. For instance, a QSAR study on the cytotoxicity of rhodanine derivatives against human T-cell lymphoma revealed that descriptors related to the polarizability of atoms in the outer regions of the molecules were significant. nih.gov This suggests that the ability of the molecule to interact with its environment through dispersion forces is a key determinant of its activity. The statistical quality of these models, often assessed by parameters like the squared correlation coefficient (R²), indicates how well the model fits the data. nih.govnih.gov

Predictive Modeling and Applicability Domain Assessment

A crucial aspect of QSAR modeling is its ability to accurately predict the activity of new compounds. nih.govresearchwithrutgers.com To ensure the reliability of these predictions, the models must be rigorously validated using various statistical techniques, including internal cross-validation (like leave-one-out, or Q²_LOO) and external validation with a set of compounds not used in the model development. nih.govnih.gov

The "applicability domain" of a QSAR model defines the chemical space in which the model can make reliable predictions. nih.gov This is important to ensure that the model is not used to make predictions for compounds that are structurally too different from those used to build the model. By establishing a well-defined applicability domain, researchers can have greater confidence in the predictive power of their QSAR models for rhodanine derivatives. nih.govresearchwithrutgers.com

In Silico Screening and Virtual Ligand Discovery

The insights gained from molecular docking and QSAR studies can be leveraged for in silico screening and virtual ligand discovery. nih.govnih.gov These computational approaches allow for the rapid screening of large chemical databases to identify new compounds with the potential to be active against a specific biological target. nih.govscirp.org

For the rhodanine scaffold, virtual screening campaigns can be designed based on the structural requirements identified from previous studies. scirp.orgresearchgate.net For example, a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be generated from the binding mode of active rhodanine derivatives. scirp.org This model can then be used to search virtual libraries for new molecules that fit these criteria. scirp.org This approach has the potential to accelerate the discovery of novel rhodanine-based compounds with desired biological activities, while also reducing the time and cost associated with traditional high-throughput screening. nih.govresearchgate.net

Mechanistic Investigations of Molecular and Cellular Interactions Involving 5 Isopropylidene 3 Ethyl Rhodanine Derivatives

Modulation of Cellular Processes at the Molecular Level

Rhodanine (B49660) derivatives, including 5-isopropylidene-3-ethyl rhodanine, exert profound effects on the internal workings of cells, leading to outcomes such as programmed cell death and cell cycle disruption. These effects are underpinned by a series of molecular interactions that trigger specific cellular response pathways.

Induction of Apoptosis Pathways: Molecular Triggers and Mediators (e.g., Bcl-2 Family, Reactive Oxygen Species)

Research has demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. nih.gov Specifically, treatment with this compound led to cytotoxicity in a leukemic cell line (CEM) by initiating apoptosis. nih.gov The molecular mechanisms driving this process are complex and involve key regulators of cell death.

One of the central pathways in apoptosis involves the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. The balance between these opposing factions determines a cell's fate. While direct modulation of Bcl-2 proteins by this compound is under investigation, other rhodanine derivatives have been shown to inhibit the anti-apoptotic members of this family. researchgate.net

Furthermore, the generation of reactive oxygen species (ROS) is a critical factor in triggering apoptosis. ROS can act as signaling molecules that influence the expression and activity of Bcl-2 family proteins. nih.gov An increase in intracellular ROS can lead to the upregulation of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance towards death. nih.gov This is achieved through the regulation of phosphorylation and ubiquitination of these proteins, processes that are controlled by ROS levels. nih.gov Glucosylated rhodanine derivatives have been shown to upregulate pro-apoptotic genes such as P53 and Bax while downregulating the anti-apoptotic Bcl-2 gene. acs.org

Cell Cycle Perturbations and Arrest Mechanisms

In addition to inducing apoptosis, this compound has been observed to affect the cell cycle. nih.gov The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a common strategy for anti-cancer agents. Studies indicate that this rhodanine compound can cause perturbations in the normal progression of the cell cycle, contributing to its growth-inhibitory effects on leukemic cells. nih.gov

Further research into specific rhodanine glycoside derivatives has shown the ability to arrest the cell cycle in the G2/M phase in HepG2 cancer cells. acs.org This arrest prevents the cells from entering mitosis, thereby halting their proliferation and leading to an accumulation of cells in this phase of the cycle.

Oxidative Stress Induction and Cellular Response Pathways

Oxidative stress, characterized by an imbalance between the production of ROS and a cell's ability to detoxify these reactive products, is a key mechanism through which various compounds induce cellular damage and apoptosis. While direct studies on this compound's capacity to induce oxidative stress are ongoing, the link between ROS and the apoptotic pathways it activates is significant. As previously mentioned, ROS can directly influence the key mediators of apoptosis. nih.gov Therefore, it is a plausible hypothesis that the apoptotic effects observed with this compound treatment may be mediated, at least in part, by the induction of oxidative stress within the target cells.

Enzyme and Receptor Interaction Mechanisms

The biological activities of this compound and its derivatives are often a direct result of their interaction with specific enzymes and transcription factors. These interactions can lead to the inhibition of crucial enzymatic activity or the modulation of gene expression, thereby affecting cellular function and viability.

Inhibition of Specific Enzyme Targets

Derivatives of the rhodanine scaffold have been identified as potent inhibitors of a diverse range of enzymes implicated in various diseases.

HCV NS3 Protease: Arylalkylidene rhodanine derivatives have been shown to inhibit the Hepatitis C Virus (HCV) NS3 protease, an enzyme essential for viral replication. The selectivity of these inhibitors can be enhanced by incorporating bulkier and more hydrophobic functional groups.

Aldose Reductase: Novel non-acidic rhodanine derivatives featuring a p-hydroxybenzylidene group are effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. patsnap.com These compounds exhibit inhibitory activities in the nanomolar to low micromolar range. patsnap.com

PI3Kα: Rhodanine derivatives have been developed as inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, including PI3Kα. nih.gov These enzymes are central to cell signaling pathways that regulate growth and survival. Certain derivatives show high potency, with IC50 values in the low nanomolar range against PI3Kα. nih.gov

JSP-1 (JNK-stimulating phosphatase-1): A series of rhodanine-based compounds have been synthesized and identified as novel, potent, and selective inhibitors of JSP-1, a dual-specificity phosphatase. researchgate.netnih.gov

Fungal Protein Mannosyl Transferase 1 (PMT1): Rhodanine-3-acetic acid derivatives are the first described inhibitors of the fungal enzyme PMT1, which is crucial for cell wall integrity in pathogens like Candida albicans. These compounds show inhibitory concentrations in the sub-micromolar range.

Anthrax Lethal Factor (LF): Rhodanine derivatives have been identified as efficient inhibitors of the anthrax lethal factor, a zinc metalloprotease that is a key virulence factor of Bacillus anthracis. nih.gov

The inhibitory activities of various rhodanine derivatives against these enzyme targets are summarized in the table below.

| Derivative Class | Target Enzyme | IC50 Value |

| Rhodanine-3-acetic acid derivatives | Fungal Protein Mannosyl Transferase 1 (PMT1) | 0.2-0.5 µM |

| Rhodanine derivatives | PI3Kα | 2.6 nM |

| Rhodanine derivatives | PI3Kγ | 2.3 nM |

| 5-benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one | JNK-stimulating phosphatase-1 (JSP-1) | 1.3 µM |

| p-hydroxybenzylidene rhodanine derivatives | Aldose Reductase | 20 nM - 2000 nM |

This table is interactive. You can sort and filter the data.

Modulation of Transcription Factor Activity

In addition to direct enzyme inhibition, rhodanine derivatives can modulate the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA.

EGFR (Epidermal Growth Factor Receptor): Rhodanine derivatives have been investigated for their ability to inhibit EGFR, a receptor tyrosine kinase whose dysregulation is implicated in the growth of numerous cancers. nih.govnih.gov Certain rhodanine-piperazine hybrids have been designed as potential EGFR inhibitors. nih.govnih.gov Combining a rhodanine core with a 4-(phenylamino)-quinazoline moiety has also yielded compounds with potent antiproliferative activities through EGFR inhibition. nih.gov

HIF-2α (Hypoxia-Inducible Factor-2α): HIF-2α is a key transcription factor in the cellular response to low oxygen levels (hypoxia) and is a target in cancer therapy. nih.govnih.gov While potent inhibitors of the HIF-2α pathway, such as belzutifan, have been developed and approved, there is currently no specific published research detailing the direct modulation of HIF-2α by this compound or its close derivatives. merck.com

MTF1 (Metal-Responsive Transcription Factor 1): MTF1 is a key regulator of metal homeostasis and response to oxidative stress. At present, there is a lack of specific research data on the interaction between this compound derivatives and MTF1.

Binding to Protein Kinases and Associated Signaling Pathways

Rhodanine derivatives have emerged as a significant class of compounds in the study of protein kinase inhibition. While direct and extensive research specifically detailing the binding of this compound to a wide array of protein kinases is not deeply documented in publicly available literature, the broader family of rhodanine-containing molecules has been extensively investigated as kinase inhibitors. These studies provide a foundational understanding of how the rhodanine scaffold interacts with these critical cellular enzymes.

Protein kinases are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The rhodanine core acts as a versatile scaffold for the design of kinase inhibitors, with various derivatives showing activity against several kinase subfamilies such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), among others. nih.gov

Studies on various 5-ylidene-rhodanines have demonstrated their potential to inhibit tyrosine kinases. For instance, molecular docking studies have suggested that rhodanine derivatives can effectively bind to the ATP-binding site of tyrosine kinases like c-Src. ingentaconnect.comnih.govbenthamdirect.com The key interactions often involve the oxygen and sulfur atoms of the rhodanine ring, which can form hydrogen bonds and other interactions with the amino acid residues in the kinase domain. ingentaconnect.comnih.gov

While specific kinase targets for this compound are not exhaustively identified, its documented ability to induce apoptosis in leukemia cell lines suggests an interaction with signaling pathways that control cell survival and death. nih.gov Apoptosis is a complex process regulated by a cascade of signaling events, many of which are controlled by protein kinases. Therefore, it is plausible that the cytotoxic effects of this compound are mediated through the inhibition of one or more protein kinases essential for the survival of leukemic cells.

The table below summarizes the inhibitory activities of some rhodanine derivatives against various protein kinases, illustrating the general potential of this chemical class as kinase inhibitors.

| Rhodanine Derivative Class | Target Protein Kinase(s) | Observed Effect |

| General Rhodanine Derivatives | EGFR, PI3K, VEGFR, Pim, c-Met, CDK, IGFR, ERK | Inhibition of kinase activity |

| Specific Rhodanine Derivatives | c-Src Tyrosine Kinase | Binding to ATP-binding site, potential inhibition |

Structure-Mechanism Relationship Studies

The biological activity of rhodanine derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on this class of compounds have provided valuable insights into the molecular features required for their inhibitory action against various cellular targets, including protein kinases.

The rhodanine ring itself is a key pharmacophore. The exocyclic double bond at the 5-position is a common feature in active rhodanine derivatives and is crucial for their biological activity. This double bond, in conjunction with the adjacent carbonyl group, creates a Michael acceptor system, which can potentially react with nucleophilic residues, such as cysteine, in the active sites of target proteins.

For this compound, the substituents at the N-3 and C-5 positions of the rhodanine core are critical determinants of its specific biological profile.

The N-3 Position: The ethyl group at the N-3 position influences the compound's lipophilicity and steric properties, which in turn can affect its cell permeability and binding affinity to target proteins. Modifications at this position are a common strategy to modulate the potency and selectivity of rhodanine-based inhibitors.

The C-5 Position: The isopropylidene group at the C-5 position is a key feature that defines the compound's interaction with its biological targets. The size, shape, and electronic properties of this substituent are critical for fitting into the binding pockets of enzymes. In the case of protein kinases, this group would be situated in the region of the ATP-binding site that accommodates the adenine (B156593) moiety. The nature of the substituent at this position largely dictates the selectivity of the inhibitor for different kinases.

Quantitative structure-activity relationship (QSAR) and molecular docking studies on other rhodanine derivatives have shown that the presence of specific substituents on the benzylidene ring at the 5-position can significantly impact their anticancer activity. ingentaconnect.comnih.govbenthamdirect.com For example, the presence of atoms with higher polarizability in the outer region of the molecules has been identified as important for activity against certain cancer cell lines. ingentaconnect.comnih.gov While this compound does not have a benzylidene ring, the principle of the C-5 substituent's importance remains. The isopropylidene group provides a compact and relatively non-polar feature at this position.

The cytotoxic effects of this compound, leading to apoptosis in leukemia cells, are a direct consequence of its molecular structure. nih.gov The specific arrangement of the ethyl and isopropylidene groups around the rhodanine core allows it to interact with specific cellular components, likely protein kinases, to trigger the apoptotic cascade. Further detailed mechanistic studies, including co-crystallization with target proteins, would be necessary to fully elucidate the precise binding mode and the exact structure-mechanism relationship for this particular compound.

The table below outlines the key structural features of this compound and their likely contribution to its mechanism of action.

| Structural Feature | Likely Contribution to Mechanism of Action |

| Rhodanine Core | Acts as a scaffold; potential for hydrogen bonding and other non-covalent interactions. |

| Exocyclic Double Bond (C5) | Contributes to the planarity and electronic properties of the molecule; potential Michael acceptor. |

| N-3 Ethyl Group | Modulates lipophilicity and steric interactions, influencing cell permeability and target binding. |

| C-5 Isopropylidene Group | Key determinant for target selectivity and binding affinity within the active site. |

Advanced Analytical Methodologies for Research Application

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for the separation and purification of 5-Isopropylidene-3-ethyl rhodanine (B49660), as well as for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of 5-Isopropylidene-3-ethyl rhodanine and related compounds. While specific HPLC parameters for this exact compound are not widely published, methods developed for analogous rhodanine derivatives provide a strong foundational methodology. For instance, the analysis of similar 5-arylmethylidene-rhodanine derivatives has been successfully achieved using RP-HPLC systems. researchgate.netguidechem.com These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.

A representative HPLC method for a related rhodanine derivative, 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-, utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com This highlights the adaptability of HPLC methods for various detection techniques.

Thin-Layer Chromatography (TLC):

TLC is a rapid, cost-effective, and sensitive technique for monitoring the progress of the synthesis of this compound. nih.gov The synthesis of 5-ethylidene-thiazolidine-2,4-diones, which are structurally related, is monitored using TLC with a solvent system of ethyl acetate (B1210297) and n-hexane. ijpsonline.com The completion of the reaction is observed by the appearance of the product spot and the disappearance of the reactant spots under UV light. ijpsonline.comnih.gov This method allows for quick qualitative analysis and optimization of reaction conditions.

Spectroscopic Analytical Methods for Quantitative Analysis in Research Matrices

Spectroscopic methods are essential for the structural elucidation and quantitative analysis of this compound. Techniques such as UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide detailed information about the molecule's structure and concentration.

UV-Visible (UV-Vis) Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. Although specific spectral data for this compound is limited, the analysis of closely related rhodanine derivatives provides expected chemical shift ranges. For instance, in various 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives, the vinylic proton (=CH) typically appears as a singlet in the range of δ 7.5-8.2 ppm in the ¹H NMR spectrum. mdpi.com The protons of the ethyl group at the N-3 position would be expected to show a triplet for the methyl group and a quartet for the methylene (B1212753) group. The isopropylidene group would exhibit singlets for the two methyl groups.

In the ¹³C NMR spectra of rhodanine derivatives, the carbonyl carbon (C=O) and thiocarbonyl carbon (C=S) resonate at characteristic downfield shifts, typically around δ 165-170 ppm and δ 190-200 ppm, respectively. mdpi.commdpi.com

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron impact mass spectrometry studies on related 5-arylidene-4-thioxo-thiazolidin-2-one derivatives have shown characteristic fragmentation patterns, which can be used to elucidate the structure of the molecule. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, which is a critical piece of data for confirming its elemental composition. For example, the HRMS data for (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one was used to confirm its molecular formula. researchgate.net

Integration of Analytical Techniques for Complex Rhodanine Research

A comprehensive understanding of this compound in complex research settings necessitates the integration of the aforementioned analytical techniques. For instance, after synthesis, TLC can be used for initial reaction monitoring, followed by purification using column chromatography or preparative HPLC. ijpsonline.comnih.gov The purity of the final product is then confirmed by analytical HPLC.

Subsequently, a combination of NMR (¹H and ¹³C), IR, and MS is used for unambiguous structural identification. mdpi.commdpi.commdpi.comsapub.org UV-Vis spectroscopy can then be employed to develop a quantitative assay for the compound in various biological or environmental matrices. This integrated approach ensures the reliability and reproducibility of research findings involving this compound.

Future Perspectives in Chemical Research on 5 Isopropylidene 3 Ethyl Rhodanine Derivatives

Development of Novel Synthetic Routes with Enhanced Sustainability

The initial preparation of 5-Isopropylidene-3-ethyl rhodanine (B49660) has been accomplished through both conventional heating and microwave-assisted synthesis. nih.gov The latter represents a significant step towards greener chemical processes, offering advantages such as reduced reaction times and potentially lower energy consumption compared to traditional reflux conditions. nih.gov

Future research will likely focus on further enhancing the sustainability of synthesizing 5-Isopropylidene-3-ethyl rhodanine and its derivatives. A promising direction is the adoption of deep eutectic solvents (DESs) as reaction media. nih.gov These biodegradable and low-cost solvents have been successfully employed in the catalyst-free Knoevenagel condensation for the synthesis of other 5-arylidenerhodanines, resulting in high yields and simple product recovery through filtration. nih.gov Applying this methodology to the condensation of 3-ethylrhodanine (B1362658) with acetone (B3395972) could offer a more environmentally benign and efficient route to the core scaffold.

Furthermore, the principles of multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from three or more starting materials, present another avenue for sustainable synthesis. mdpi.com Developing an MCR protocol for this compound derivatives would significantly improve atom economy and reduce waste by minimizing intermediate isolation and purification steps.

Exploration of Undiscovered Reactivity and Derivatization Pathways

The known synthesis of this compound relies on two fundamental reactions: Knoevenagel condensation to form the 5-isopropylidene group and N-alkylation to introduce the 3-ethyl substituent. ontosight.ai However, the rhodanine ring itself possesses multiple reactive sites that remain largely unexplored for this specific derivative.

Future derivatization strategies could target the thioxo group at the C2 position. For instance, visible-light photoredox catalysis has been used to convert the thioxo group in other rhodanine derivatives to its corresponding oxygen analogue, a transformation that could yield a new class of 5-Isopropylidene-3-ethyl-2-oxothiazolidin-4-one derivatives with potentially different biological activities. researchgate.net

Additionally, the exocyclic double bond at the 5-position, while providing rigidity, is also a site for further chemical modification. Chemoselective 1,3-dipolar cycloaddition reactions with in situ generated nitrile oxides have been shown to transform 5-arylidene rhodanines into novel spirocyclic thiazolidine (B150603) derivatives. researchgate.net Applying such cycloaddition strategies to this compound could generate structurally complex and diverse libraries of compounds for biological screening.

Advanced Computational Approaches for Structure-Mechanism Prediction

The application of computational chemistry is indispensable in modern drug discovery and chemical research. While specific computational studies on this compound are yet to be published, the extensive use of methods like Density Functional Theory (DFT) and molecular docking on other rhodanine derivatives provides a clear roadmap for future investigations. nih.govnih.gov

DFT calculations can be employed to predict the geometric and electronic properties of novel this compound derivatives, offering insights into their stability and reactivity. acs.org Such studies can also elucidate the structure-activity relationships (SAR) by correlating computed molecular descriptors with experimentally observed biological activity. nih.gov

Given that this compound induces apoptosis in leukemia cells, molecular docking simulations will be crucial to identify its potential intracellular protein targets. nih.gov By docking the compound into the binding sites of proteins known to be involved in apoptotic pathways, researchers can generate hypotheses about its mechanism of action, which can then be validated experimentally. nih.gov This predictive power will guide the rational design of new derivatives with enhanced potency and selectivity.

Strategic Design for Probing Biochemical Systems and Understanding Molecular Pathologies

The established cytotoxic activity of this compound provides a strong basis for its development as a therapeutic agent. nih.gov However, its scaffold can also be strategically modified to create chemical probes for studying the very biochemical pathways it perturbs.

A significant future direction will be the design of fluorescent derivatives. By conjugating a fluorophore to the this compound core, it may be possible to create probes for imaging cellular processes like apoptosis in real-time. The rhodanine scaffold itself has been incorporated into fluorescent probes for detecting protein aggregates, demonstrating the feasibility of this approach. nih.govrsc.org Such tools would be invaluable for understanding the molecular pathologies of diseases like cancer and for high-throughput screening of other potential therapeutic agents.

Furthermore, derivatization could be aimed at improving selectivity for specific cancer-related enzymes. For example, by incorporating moieties known to interact with specific kinases or other enzymes that are overexpressed in leukemia cells, it may be possible to transform a broadly cytotoxic agent into a targeted inhibitor. nih.gov

Synergistic Integration of Synthetic and Mechanistic Research Methodologies

The future advancement of this compound derivatives will depend on a close and synergistic integration of synthetic chemistry with mechanistic biology and computational studies. The initial discovery of this compound's activity is a classic example of a "synthesis and screen" approach. nih.gov The next phase of research must be more hypothesis-driven.

An integrated workflow would involve using computational models to predict promising derivatives and their putative biological targets. nih.gov These predictions would then guide the efforts of synthetic chemists to produce these target molecules using sustainable and efficient methods. nih.gov The synthesized compounds would then be subjected to rigorous biological evaluation, not only for their therapeutic efficacy but also to validate the initial mechanistic hypotheses. For instance, if docking studies predict binding to a specific protein, cell-based assays and biophysical techniques would be used to confirm this interaction.

This iterative cycle of design, synthesis, and testing, where each component informs the others, will be the most effective strategy for unlocking the full potential of this compound and its derivatives as both therapeutic agents and research tools.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response curves in pharmacological studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report confidence intervals for EC₅₀/IC₅₀ values. Use Kolmogorov-Smirnov tests to assess normality and Mann-Whitney U tests for nonparametric data. Include goodness-of-fit metrics (R², χ²) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.